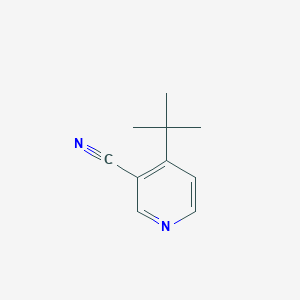

4-(tert-butyl)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,3)9-4-5-12-7-8(9)6-11/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDQDUMPOPOFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654687 | |

| Record name | 4-tert-Butylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156861-46-0 | |

| Record name | 4-tert-Butylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Characterization in Research of 4 Tert Butyl Nicotinonitrile and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FTIR spectroscopy is a rapid and effective method for identifying key functional groups. researchgate.netanalysis.rs For 4-(tert-butyl)nicotinonitrile and its derivatives, the most characteristic absorption is the stretching vibration of the nitrile (C≡N) group. nih.gov This peak is typically sharp and appears in a relatively clean region of the spectrum, making it a reliable diagnostic tool. Other important vibrations include C-H stretching from both the aromatic ring and the aliphatic tert-butyl group, and C=C/C=N stretching vibrations characteristic of the pyridine (B92270) ring skeleton.

| Vibrational Mode | Functional Group | Expected/Observed Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | tert-Butyl Group | 2970 - 2870 | Strong |

| C≡N Stretch | Nitrile | 2230 - 2215 | Medium-Strong, Sharp |

| C=C, C=N Stretch | Pyridine Ring | 1600 - 1400 | Medium-Strong |

Mass Spectrometry (MS) Techniques in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

For this compound (C₁₀H₁₂N₂), the molecular weight is 160.22 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be determined with high precision, confirming the elemental composition. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 160.

A characteristic fragmentation pathway for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. Therefore, a significant peak at m/z = 145 ([M-15]⁺) is anticipated, which can be a base peak in the spectrum. Further fragmentation of the pyridine ring would lead to other smaller ions.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. This soft ionization technique is particularly suited for polar, thermally labile molecules, converting them into gas-phase ions with minimal fragmentation. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRESIMS allows for the calculation of a precise molecular formula.

In the analysis of this compound derivatives, HRESIMS is used to confirm the successful synthesis of target molecules. For a given derivative, the experimentally measured m/z value of the protonated molecule [M+H]⁺ or other adducts is compared against the theoretically calculated mass for the expected molecular formula. A match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the correct elemental composition, confirming that the desired atoms have been incorporated in the correct numbers during the chemical reaction. This level of precision is crucial for distinguishing between compounds with very similar nominal masses.

Electron Spray Ionization Mass Spectrometry (ESIMS)

Electron Spray Ionization Mass Spectrometry (ESIMS) operates on a similar principle to HRESIMS but is often employed for routine confirmation of molecular weight. As a soft ionization method, it generates ions with little to no fragmentation, typically showing a prominent peak for the molecular ion (such as [M+H]⁺ or [M+Na]⁺). This makes it highly effective for quickly verifying the presence of a target compound in a reaction mixture or a purified sample.

In the context of research on this compound derivatives, ESIMS serves as a rapid and reliable method to monitor reaction progress and assess the molecular weight of synthesized products. For instance, after a synthetic step, a small sample can be analyzed to see if a peak corresponding to the expected mass of the new derivative has appeared. This allows chemists to quickly ascertain whether a reaction was successful before proceeding with more time-consuming purification and analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying and quantifying volatile and thermally stable compounds. The sample is first vaporized and separated based on its boiling point and interactions with a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a unique "fingerprint" for the molecule.

For this compound, a similar fragmentation pattern would be anticipated. The mass spectrum would be expected to show the molecular ion peak, and a significant peak at [M-15]⁺, corresponding to the loss of a methyl radical from the tert-butyl group. The NIST Mass Spectrometry Data Center provides reference spectra for analogous compounds that support these fragmentation predictions. This technique is crucial for identifying unknown byproducts in a synthesis or for analyzing the composition of complex mixtures containing nicotinonitrile derivatives.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, including UV-Vis absorption and fluorescence, are fundamental to understanding the optical and electronic properties of molecules. For this compound and its derivatives, these methods reveal how the molecule interacts with light, which is critical for applications in areas like fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. When a molecule absorbs light of a specific wavelength, an electron is promoted from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure, particularly its conjugated π-systems.

Nicotinonitrile derivatives are known to exhibit strong absorption bands due to π-π* electronic transitions within the aromatic pyridine ring and any conjugated substituents. For example, studies on various 6- and 4-(1,2,3-triazol-4-yl)substituted nicotinonitriles show strong absorption bands in the range of 335–340 nm. The position and intensity of these absorption bands are influenced by the nature and position of substituents on the nicotinonitrile core. The tert-butyl group on this compound, being an electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted nicotinonitrile.

Fluorescence Spectroscopy and Quantum Yield Investigations

Fluorescence spectroscopy involves exciting a molecule with light of a specific wavelength and measuring the light it emits at a longer wavelength. This emission occurs as the molecule relaxes from an excited electronic state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.

Many nicotinonitrile derivatives have been found to be highly fluorescent. Research into novel nicotinonitrile-based dyes has reported high relative fluorescence quantum yields, in some cases up to 0.92. The emission color and quantum yield are highly dependent on the molecular structure. For instance, a study on multi-substituted amino-nicotinonitriles synthesized via a novel pathway reported blue emission with quantum yields ranging from 0.07 to 0.16 in dichloromethane, as detailed in the table below.

| Compound (Substituents on Amino-nicotinonitrile Core) | Emission λmax (nm) | Quantum Yield (Φf) |

| 4-Cl Ph, 6-Ph | 487 | 0.07 |

| 4-OMe Ph, 6-Ph | 481 | 0.16 |

| 4-Ph, 6-Ph | 460 | 0.10 |

| Data from a study on multi-substituted amino-nicotinonitriles in dichloromethane. |

These investigations demonstrate that the core nicotinonitrile structure is a promising scaffold for developing fluorescent materials, and the properties can be finely tuned through chemical modification.

Solvatochromic Behavior Studies of Nicotinonitrile Dyes

Solvatochromism is the phenomenon where a substance's color, or more broadly its absorption and emission spectra, changes with the polarity of the solvent. This effect arises from differential stabilization of the molecule's ground and excited electronic states by the solvent molecules. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red shift (bathochromism) in the emission spectrum. This is known as positive solvatochromism.

Nicotinonitrile derivatives, particularly those with electron-donating and electron-accepting groups, often exhibit significant solvatochromic behavior due to an intramolecular charge-transfer (ICT) character in their excited state. Studies on novel nicotinonitrile-based fluorescent dyes have confirmed strong solvatochromism. For example, one investigation into chromophores based on 1,4-diarylbuta-1,3-diene containing a nicotinonitrile moiety noted a bathochromic shift as solvent polarity increased from n-hexane to DMSO, indicating a more polar excited state. This property is highly valuable for developing chemical sensors, as the change in emission color can be used to probe the local polarity of a microenvironment.

X-ray Crystallographic Analysis for Molecular Geometry and Supramolecular Interactions

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystal. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, which govern the formation of supramolecular architectures. While a specific crystallographic study for this compound was not identified in the surveyed literature, the analysis of closely related structures provides valuable insights into the expected molecular geometry and supramolecular behavior.

A relevant example is the crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, which features both a tert-butyl group and a pyridine ring, structural motifs also present in this compound. The study of this related compound offers a basis for understanding the steric and electronic effects of the tert-butyl group on the pyridine system and the types of intermolecular interactions that can be anticipated.

In the crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, the molecule's geometry is well-defined. The thiazolopyridine ring system is essentially planar, and the tert-butyl group introduces significant steric bulk. The C-C and C-N bond lengths and the angles within the pyridine ring are consistent with those observed for other pyridine derivatives. The presence of the bulky tert-butyl group can influence the planarity of the molecule and the conformation of adjacent substituents.

Furthermore, the nitrile group in this compound would be expected to participate in specific intermolecular interactions. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor. Additionally, interactions involving the π-system of the nitrile group, such as N(nitrile)···π interactions, and dipole-dipole interactions of the nitrile groups themselves are known to be significant in directing the supramolecular assembly in related compounds. researchgate.net The interplay of these various non-covalent interactions, including hydrogen bonds and π-stacking, dictates the final three-dimensional crystal structure. researchgate.net

The following tables present crystallographic data for the related compound, 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, to illustrate the type of information obtained from an X-ray crystallographic analysis. researchgate.net

Crystal Data and Structure Refinement for 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine

| Parameter | Value |

| Empirical formula | C₁₀H₁₂N₂S |

| Formula weight | 192.28 |

| Crystal system | Orthorhombic |

| Space group | P2 1 2 1 2 1 |

| a (Å) | 9.4606 (3) |

| b (Å) | 9.7999 (3) |

| c (Å) | 11.1155 (4) |

| Volume (ų) | 1030.55 (6) |

| Z | 4 |

Selected Bond Lengths for 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine

| Bond | Length (Å) |

| S1—C2 | 1.755 (3) |

| S1—C7A | 1.734 (3) |

| N1—C2 | 1.309 (4) |

| N1—C7A | 1.385 (4) |

| N5—C4A | 1.384 (4) |

| N5—C6 | 1.328 (4) |

Selected Bond Angles for 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine

| Angle | Value (°) |

| C2—S1—C7A | 89.26 (14) |

| C2—N1—C7A | 113.6 (2) |

| C4A—N5—C6 | 117.2 (3) |

| N1—C2—S1 | 115.7 (2) |

| C4—C4A—N5 | 123.6 (3) |

| N5—C6—C7 | 124.3 (3) |

Pharmacological and Biological Research Applications of Nicotinonitrile Derivatives Bearing Tert Butyl Substituents

Anti-Cancer and Anti-Proliferative Research

Nicotinonitrile derivatives have emerged as a promising class of compounds in the field of oncology research. chem-soc.silongdom.orgnih.gov Their mechanism of action is often multifaceted, involving the inhibition of key enzymes in cell signaling pathways and direct cytotoxic effects on cancer cells.

Inhibition of Kinase Activity (e.g., specific kinases like Aurora, EGFR, VEGFR-2, PIM-1, Mps1)

While specific studies on the kinase inhibitory activity of 4-(tert-butyl)nicotinonitrile are not extensively available in the reviewed literature, the broader class of nicotinonitrile derivatives has demonstrated significant potential as kinase inhibitors.

One of the notable targets for nicotinonitrile derivatives is the PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis. nih.gov Several novel nicotinonitrile derivatives have been synthesized and shown to exhibit inhibitory activity against PIM kinases at submicromolar concentrations. nih.gov For instance, certain derivatives have demonstrated potent inhibition of all three Pim kinase isoforms, with IC50 values as low as ≤ 0.28 μM. nih.gov

Furthermore, nicotinic acid derivatives, which share a similar pyridine (B92270) core, have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov One such derivative, compound 5c, showed promising VEGFR-2 inhibition with an IC50 of 0.068 μM and exhibited selectivity over other growth factor receptors like EGFR and PDGFR-β. nih.gov Although this is not a nicotinonitrile, it highlights the potential of the pyridine scaffold in targeting VEGFR-2.

Currently, there is a lack of specific research data in the public domain detailing the inhibitory effects of this compound on Aurora kinases, EGFR, or Mps1.

Cytotoxic Activity against Specific Tumor Cell Lines (e.g., HeLa, DU145, HepG2, MDA-MB-231, MCF7)

Numerous novel nicotinonitrile derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.

In one study, a series of newly synthesized nicotinonitrile and pyrazole (B372694) hybrids were tested against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines. Several of these compounds exhibited potent cytotoxic effects. For example, compounds 13 and 19 were identified as the most active, with IC50 values of 8.78 ± 0.7 µg/mL and 5.16 ± 0.4 µg/mL against HepG2 cells, and 15.32 ± 1.2 µg/mL and 4.26 ± 0.3 µg/mL against HeLa cells, respectively. nih.gov

Another study focused on nicotinonitrile derivatives and their activity against breast cancer cell lines. The research demonstrated that some of these compounds possess cytotoxic activity against MCF7 (Breast Carcinoma Cell Line) and HepG2 (Liver Carcinoma Cell Line). chem-soc.si Furthermore, a separate investigation into novel nicotinonitrile derivatives reported cytotoxic activity against both HepG2 and MCF-7 cells, with some compounds showing high to moderate activity. nih.gov

While these studies underscore the potential of the nicotinonitrile scaffold in inducing cancer cell death, specific cytotoxic data for this compound against HeLa, DU145, HepG2, MDA-MB-231, and MCF7 cell lines is not detailed in the currently available literature.

Table 1: Cytotoxic Activity of Selected Nicotinonitrile Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 13 | HepG2 | 8.78 ± 0.7 | nih.gov |

| 19 | HepG2 | 5.16 ± 0.4 | nih.gov |

| 13 | HeLa | 15.32 ± 1.2 | nih.gov |

Evaluation of Antiproliferative Action and Growth Inhibition

The antiproliferative effects of nicotinonitrile derivatives are a key area of investigation in cancer research. These compounds can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

For example, certain nicotinonitrile derivatives have been shown to induce apoptosis in HepG2 cells, a mechanism supported by the upregulation of p53 and caspase-3 gene expression, as well as an increased Bax/Bcl-2 protein expression ratio. nih.gov Furthermore, some derivatives have been observed to cause cell cycle arrest at the G2/M phase in HepG2 cells. nih.gov

While the general class of nicotinonitriles shows promise in inhibiting cancer cell proliferation, specific studies detailing the antiproliferative action and growth inhibition mechanisms of this compound are not prominently featured in the reviewed scientific literature.

Role in Reversing Doxorubicin (B1662922) Effects and P-glycoprotein Inhibition

The development of multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. One of the key mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents, such as doxorubicin, out of cancer cells. nih.gov

Research into compounds that can inhibit P-gp and reverse doxorubicin resistance is ongoing. nih.govnih.govnih.gov However, a direct link between this compound or its derivatives and the reversal of doxorubicin effects or the inhibition of P-glycoprotein has not been established in the available research. The potential of nicotinonitrile derivatives to act as P-gp inhibitors remains an area for future investigation.

Antimicrobial Activity Investigations

In addition to their anti-cancer properties, nicotinonitrile derivatives have also been explored for their potential as antimicrobial agents.

Antibacterial Efficacy Studies

Several studies have reported the synthesis of novel nicotinonitrile derivatives and their evaluation for antimicrobial activity. chem-soc.sinih.gov For instance, some newly prepared nicotinonitrile compounds were tested for their activity against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Bacillus subtilis. chem-soc.si

While the nicotinonitrile scaffold has been identified as a source of potential antibacterial agents, specific data on the antibacterial efficacy of this compound is not available in the reviewed literature. The influence of the tert-butyl group at the 4-position on the antibacterial spectrum and potency of the nicotinonitrile core is yet to be determined through dedicated studies.

Antifungal Potential Assessment

Nicotinamide (B372718) and nicotinonitrile derivatives have emerged as a promising class of compounds in the search for new antifungal agents. Research has shown that this chemical scaffold possesses activity against a variety of fungal pathogens, including clinically relevant species like Candida albicans and phytopathogenic fungi.

A series of nicotinamide derivatives were synthesized and evaluated for their activity against Candida albicans SC5314. Among 37 derivatives, compound 2-amino-N-(3-isopropylphenyl)nicotinamide was identified as the most potent, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov This compound also demonstrated significant activity against six fluconazole-resistant C. albicans strains (MICs ranging from 0.125–1 μg/mL) and moderate activity against other Candida species, Cryptococcus neoformans, and Trichophyton. nih.gov Mechanistic studies suggest that its antifungal action is related to the disruption of the fungal cell wall. nih.gov

The structure-activity relationship (SAR) studies of these derivatives revealed that the position of certain substituents is critical for antifungal potency. For instance, the placement of the amino and isopropyl groups on 2-amino-N-(3-isopropylphenyl)nicotinamide was found to be crucial for its activity. nih.gov Other research into nicotinohydrazide derivatives identified compounds with outstanding inhibitory activity against the plant pathogen Rhizoctonia solani, with an EC50 value as low as 0.13 μg/mL. nih.gov

Furthermore, novel nicotinonitrile derivatives synthesized from coumarinyl chalcones have shown moderate antifungal activity when compared against the standard drug fluconazole. proquest.com Similarly, other studies have reported that nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety possess weak to moderate antifungal activities against plant pathogens such as Gibberella zeae and Fusarium oxysporum. nih.gov These findings underscore the versatility of the nicotinonitrile scaffold and suggest that derivatives, potentially including those with tert-butyl groups, could be valuable leads in the development of new antifungal therapeutics. nih.govnih.gov

| Compound | Target Organism | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 2-amino-N-(3-isopropylphenyl)nicotinamide | Candida albicans SC5314 | 0.25 µg/mL (MIC) | nih.gov |

| 2-amino-N-(3-isopropylphenyl)nicotinamide | Fluconazole-resistant C. albicans | 0.125–1 µg/mL (MIC) | nih.gov |

| Nicotinohydrazide derivative (J15) | Rhizoctonia solani | 0.13 µg/mL (EC50) | nih.gov |

| Nicotinonitrile-coumarin hybrids | Candida albicans | Moderate activity | proquest.com |

Antibiofilm Activity Research

Bacterial biofilms are a significant challenge in clinical settings as they confer increased resistance to conventional antibiotics. The pyridine nucleus is a key component in various compounds investigated for their ability to inhibit or disrupt these resilient bacterial communities. Research into pyridine and nicotinamide derivatives has revealed promising antibiofilm potential.

For example, 2,4-disubstituted pyridine derivatives have been shown to be effective against biofilm-forming Mycobacterium tuberculosis. frontiersin.org The formation of biofilms by mycobacteria contributes to their persistence and drug resistance, making these findings particularly relevant. frontiersin.org In other studies, the potent antifungal nicotinamide derivative, 2-amino-N-(3-isopropylphenyl)nicotinamide , was also found to exhibit in vitro anti-biofilm activities against C. albicans. nih.gov This dual action is highly desirable in treating fungal infections, which often involve biofilm formation.

Additionally, N-alkylated pyridine-based organic salts have been synthesized and evaluated for their antibiofilm properties. Certain salts demonstrated significant inhibition of Staphylococcus aureus biofilm formation (58 ± 0.4% inhibition at 75 μg mL⁻¹) and Escherichia coli biofilm (55 ± 0.5% inhibition at 100 μg mL⁻¹). nih.gov These studies highlight that the pyridine scaffold, central to nicotinonitrile, is a viable starting point for developing agents that can tackle biofilm-associated infections. The incorporation of lipophilic groups, such as a tert-butyl substituent, could potentially enhance the ability of these molecules to penetrate the extracellular polymeric substance of biofilms, thereby improving their efficacy.

Antioxidant Activity Studies

Nicotinonitrile derivatives have been the subject of numerous studies to evaluate their antioxidant properties, particularly their ability to scavenge free radicals. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) and 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) assays are commonly employed for this purpose. ekb.eg

A comprehensive review of the literature indicates that the nicotinonitrile moiety itself possesses antioxidant capabilities. ekb.eg It has been suggested that the cyano group attached to the pyridine ring may have a distinct ability to scavenge reactive oxygen species. ekb.eg Several studies have reported nicotinonitrile derivatives with antioxidant activity superior to that of the standard antioxidant, ascorbic acid. For instance, one series of derivatives demonstrated potent radical scavenging in the DPPH assay. ekb.eg

Further research has explored the hybridization of the nicotinonitrile scaffold with other heterocyclic systems. A series of nicotinonitrile-thiazole hybrids were synthesized, and their antioxidant potential was evaluated using the ABTS assay. One derivative, compound 6b , emerged as a particularly promising antioxidant agent, showing an inhibition activity of 86.27%. dntb.gov.uaresearchgate.net In another study, 4,6-dimethyl-2-substituted-nicotinonitrile derivatives were assessed, with some compounds exhibiting notable antioxidant activity against the ABTS free radical. researchgate.net These findings collectively suggest that the nicotinonitrile framework is a valuable template for designing potent antioxidants.

| Derivative Class | Assay | Key Finding | Reference |

|---|---|---|---|

| General Nicotinonitriles | DPPH | Activity reported to be superior to ascorbic acid. | ekb.eg |

| Nicotinonitrile-Thiazole hybrid (6b) | ABTS | 86.27% inhibition activity. | dntb.gov.uaresearchgate.net |

| 4,6-dimethyl-2-substituted-nicotinonitriles | ABTS | Promising activity against ABTS free radical. | researchgate.net |

| Nicotinonitrile-phenothiazine hybrids | ABTS | Good radical scavenging activity reported. | ekb.eg |

The antioxidant capacity of nicotinonitrile derivatives is closely linked to their potential to protect against oxidative DNA damage, a critical factor in the etiology of many chronic diseases. ekb.eg The ability of these compounds to neutralize reactive oxygen species can prevent these harmful molecules from damaging cellular components, including DNA. ekb.eg

Research has specifically evaluated nicotinonitrile derivatives bearing a furan (B31954) moiety for their antioxidant activity and their ability to protect against DNA damage. ekb.eg The closely related compound, nicotinamide (a form of vitamin B3), has been extensively studied for its role in maintaining genomic stability. nih.govresearchgate.netmdpi.com Nicotinamide is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a coenzyme essential for cellular energy (ATP) production and a substrate for poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. researchgate.netmdpi.com

Following exposure to DNA-damaging agents like ultraviolet (UV) radiation, cellular energy levels can be depleted, impairing the energy-dependent process of DNA repair. Studies have shown that nicotinamide can prevent this UV-induced energy loss, thereby enhancing DNA repair mechanisms. nih.gov In human keratinocytes, nicotinamide was found to increase both the number of cells undergoing excision repair and the rate of repair within each cell. nih.gov It enhanced the repair of both cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8oxoG), two major forms of UV-induced DNA damage. nih.gov This protective effect is attributed to nicotinamide's role in replenishing the NAD+ pool required for cellular bioenergetics and effective DNA repair. mdpi.com These findings suggest that the core structure shared by nicotinamide and nicotinonitrile plays a vital role in cellular protection against genotoxic stress.

Anti-Inflammatory Effects and Mechanisms

Derivatives of the pyridine ring, including nicotinamide and nicotinonitriles, have demonstrated significant anti-inflammatory properties in various experimental models. nih.govdartmouth.eduekb.eg The anti-inflammatory action of nicotinamide, a close structural analog of nicotinonitrile, has been well-documented. It has been shown to inhibit paw edema induced by carrageenan in animal models, a classic test for acute inflammation. nih.govdartmouth.edu

The mechanisms underlying these effects involve the modulation of key inflammatory pathways. Research on human placental tissue demonstrated that nicotinamide treatment significantly reduced the release and gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net It also decreased the production of prostaglandins (B1171923) (PGE₂ and PGF₂α) by lowering the expression of the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.net

Interestingly, the anti-inflammatory and antioxidant effects of nicotinamide in this model were linked to the activation of the Forkhead box O3 (FoxO3) transcription factor, while it appeared to have no effect on the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation. nih.govresearchgate.net Further supporting the role of this scaffold, certain 3-cyano-2-pyridone derivatives have been reported to exhibit selective anti-inflammatory activity through the inhibition of the COX-2 enzyme. ekb.eg These collective results indicate that the nicotinonitrile core structure is a promising platform for developing novel anti-inflammatory agents.

Enzyme Modulation and Inhibition

The nicotinonitrile scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors, targeting a diverse array of enzymes implicated in various diseases.

Research has demonstrated that series of nicotinonitrile derivatives can exhibit moderate to excellent inhibitory activity against several enzymes. One study found that specific derivatives were effective inhibitors of α-glucosidase, tyrosinase, and urease. researchgate.net For example, one compound showed more significant α-glucosidase inhibition (IC50 = 27.09 ± 0.12 μM) than the standard drug acarbose, while another was a highly effective tyrosinase inhibitor (IC50 = 10.55 ± 0.08 μM). researchgate.net

Furthermore, nicotinonitrile derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. Novel derivatives have been shown to inhibit tyrosine kinase (TK) with IC50 values in the nanomolar range (311 and 352 nM for the most potent compounds). nih.gov Other studies have identified nicotinonitrile derivatives as promising pan-Pim kinase inhibitors, with the most active compound showing IC50 values of ≤ 0.28 μM against three Pim kinase isoforms. nih.gov The scaffold has also been integrated into molecules that inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), another important target in oncology. ekb.eg

Beyond cancer-related enzymes, nicotinonitrile-coumarin hybrids have been developed as powerful acetylcholinesterase inhibitors, with one derivative showing an IC50 of 13 nM, which is more potent than the reference drug donepezil. ekb.eg This broad range of enzyme inhibitory activities highlights the significant potential of the nicotinonitrile framework in drug discovery.

| Enzyme Target | Derivative Class | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| α-Glucosidase | Substituted Nicotinonitrile | 27.09 ± 0.12 µM | researchgate.net |

| Tyrosinase | Substituted Nicotinonitrile | 10.55 ± 0.08 µM | researchgate.net |

| Tyrosine Kinase (TK) | Nicotinonitrile with imino moieties | 311 nM | nih.gov |

| Pim Kinases (pan-inhibitor) | Substituted Nicotinonitrile | ≤ 0.28 µM | nih.gov |

| Acetylcholinesterase (AChE) | Nicotinonitrile-coumarin hybrid | 13 nM | ekb.eg |

| VEGFR-2 | 3-cyanopyridine-sulfonamide hybrid | 3.6 µM | ekb.eg |

Sphingosine-1-Phosphate (S1P) Lyase Inhibition and Active Site Binding

Sphingosine-1-phosphate (S1P) lyase is a crucial enzyme in the metabolism of the bioactive signaling lipid, sphingosine-1-phosphate. nih.gov By catalyzing the irreversible degradation of S1P, the lyase plays a pivotal role in regulating cellular processes such as cell proliferation, migration, and apoptosis. nih.govnih.gov Inhibition of S1P lyase leads to an accumulation of S1P, which can modulate immune responses, making the enzyme a significant target for the development of immunosuppressant drugs. nih.govresearchgate.netplos.org

The nicotinonitrile scaffold has been identified as a valuable component in the design of S1P lyase inhibitors. Research into non-lipid-based direct inhibitors has led to the development of potent compounds built around this chemical framework. For instance, (R)-6-(4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl)nicotinonitrile was identified as a powerful inhibitor of human S1P lyase, binding to the active site of the enzyme with a half-maximal inhibitory concentration (IC50) of 0.214 μM. mdpi.com In cellular assays, this nicotinonitrile derivative demonstrated a concentration-dependent increase in secreted S1P. mdpi.com The therapeutic potential of inhibiting S1P lyase with such compounds has been demonstrated in preclinical models of autoimmune diseases, where administration led to increased S1P levels in lymph nodes and suppressed T-cell migration. mdpi.com These findings underscore the importance of the nicotinonitrile structure in creating molecules that can effectively interact with the S1P lyase active site and modulate its activity. mdpi.com

General Enzyme Inhibitor Design Based on Nicotinonitrile Scaffolds

The nicotinonitrile (3-cyanopyridine) structure is a privileged scaffold in medicinal chemistry, serving as a foundational template for the design of a wide array of enzyme inhibitors. ekb.egresearchgate.net Its chemical versatility allows for modifications at various positions, enabling the development of targeted inhibitors for diverse enzyme families. ekb.eg The utility of this scaffold is highlighted by its presence in several marketed drugs. researchgate.net

Research has demonstrated the successful application of the nicotinonitrile scaffold in targeting various kinases, which are critical regulators of cell signaling. For example, certain 4-anilino-3-cyano-5-vinyl pyridine derivatives have shown excellent inhibition of the epidermal growth factor receptor (EGFR) with IC50 values in the micromolar range. ekb.eg Similarly, nicotinonitrile-sulfonamide hybrids have been synthesized and found to be potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. ekb.eg Beyond kinases, nicotinonitrile-coumarin hybrids have been developed as highly potent inhibitors of acetylcholinesterase, an enzyme targeted in the management of Alzheimer's disease. ekb.eg The adaptability of the nicotinonitrile core allows chemists to design molecules with specific properties to interact with the binding sites of different enzymes, leading to potent and selective inhibition. nih.govrsc.org

| Enzyme Target | Derivative Class | Reported Potency (IC50) | Therapeutic Area |

|---|---|---|---|

| Tyrosine Kinase (TK) | Nicotinonitrile derivatives with imino moieties | 311 nM | Anticancer nih.gov |

| VEGFR-2 | 3-Cyanopyridine-sulfonamide hybrids | 3.6 μM | Anticancer ekb.eg |

| Acetylcholinesterase (AChE) | Nicotinonitrile-coumarin hybrids | 13 nM | Neurodegenerative Disease ekb.eg |

| Epidermal Growth Factor Receptor (EGFR) | 4-Anilino-3-cyano-5-vinyl pyridine derivatives | 0.6 μM | Anticancer ekb.eg |

| General Control Nonrepressed Protein 5 (GCN5) | Trisubstituted nicotinonitrile derivatives | 3.1 μM | Anticancer (Leukemia) rsc.org |

Other Biological Activities

Plant Growth Regulation Studies

Plant Growth Regulators (PGRs) are organic compounds that, in low concentrations, influence plant physiological processes. phytotechlab.comcanna-uk.com They can regulate cell division, elongation, differentiation, and senescence. phytotechlab.comgard.in The major classes of PGRs include auxins, cytokinins, gibberellins, abscisic acid, and ethylene. canna-uk.comnih.gov While pyridine-containing compounds are known to possess a range of biological activities, including insecticidal and molluscicidal properties, specific research focusing on this compound as a plant growth regulator is not extensively documented in the scientific literature. nih.gov The broader class of nicotinonitrile derivatives has been investigated for various applications in agriculture, but their direct role in modulating plant growth processes such as root formation, shoot elongation, or flowering remains an area for further exploration. nih.govmdpi.com

TRPV1 Antagonism Research

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is an ion channel that plays a critical role in the perception of pain and in thermoregulation. mdpi.comnih.gov As a molecular integrator of noxious stimuli like heat and low pH, TRPV1 is a significant target for the development of new analgesic drugs. doi.orgnih.gov Consequently, TRPV1 antagonists are being actively researched for pain management. patsnap.com

In the design of TRPV1 antagonists, certain structural features are often incorporated to enhance potency and selectivity. The tert-butyl group is one such moiety frequently found in potent TRPV1 antagonists. nih.gov For example, compounds such as N-(4-tert-butylbenzyl) derivatives have been identified as potent antagonists of the TRPV1 receptor. nih.gov The bulky tert-butyl group can contribute to the molecule's ability to fit into and block the channel. While the nicotinonitrile core is a common building block in medicinal chemistry, research specifically detailing this compound as a direct TRPV1 antagonist is limited. However, nicotinonitrile has been utilized as a starting material in the synthesis of more complex molecules designed to act as dual antagonists for both TRPA1 and TRPV1 channels. mdpi.com

Metabolic Stability and Biotransformation Studies of tert-Butyl-Containing Nicotinonitriles

Influence of the tert-Butyl Group on Metabolic Lability

The tert-butyl group is a common structural motif in medicinal chemistry, often incorporated into drug candidates to enhance potency or selectivity. hyphadiscovery.comnih.gov Its bulky, three-dimensional structure can serve as a steric shield, increasing the chemical stability of adjacent functional groups. hyphadiscovery.comresearchgate.net However, this group is frequently susceptible to metabolic breakdown by cytochrome P450 (CYP) enzymes, a common issue affecting the pharmacokinetic profile of a drug. hyphadiscovery.comresearchgate.net

The primary metabolic pathway for the tert-butyl group is oxidation, specifically hydroxylation, which converts one of the methyl groups into a hydroxymethyl group. hyphadiscovery.com This initial metabolite can be further oxidized to a carboxylic acid. hyphadiscovery.com This biotransformation increases the polarity of the compound, facilitating its excretion from the body but also potentially leading to rapid clearance and reduced drug efficacy. nih.gov The susceptibility of the tert-butyl group to metabolism presents a significant challenge in drug design. nih.govsemanticscholar.org To address this metabolic lability, medicinal chemists have explored replacing the tert-butyl group with metabolically more stable bioisosteres. One successful strategy involves substituting the tert-butyl group with a trifluoromethylcyclopropyl group, which removes the easily oxidized C-H bonds and has been shown to consistently improve metabolic stability both in vitro and in vivo. researchgate.netnih.govsemanticscholar.org

| Feature | Description |

|---|---|

| Common Use in Medicinal Chemistry | Enhances potency, selectivity; acts as a steric shield. hyphadiscovery.comresearchgate.net |

| Primary Metabolic Pathway | Hydroxylation by Cytochrome P450 (CYP) enzymes. hyphadiscovery.com |

| Resulting Metabolites | Initial hydroxylation followed by potential oxidation to a carboxylic acid. hyphadiscovery.com |

| Pharmacokinetic Consequence | Increased metabolic lability, potentially leading to rapid clearance. nih.gov |

| Strategy to Improve Stability | Replacement with metabolically stable bioisosteres (e.g., trifluoromethylcyclopropyl group). researchgate.netsemanticscholar.org |

Strategies for Enhancing Metabolic Stability

A primary strategy to mitigate the metabolic oxidation of the tert-butyl group is bioisosteric replacement. This approach involves substituting the tert-butyl group with other chemical moieties that mimic its steric and electronic properties while being less prone to enzymatic degradation. wikipedia.org The goal is to maintain or improve the desired biological activity while enhancing the compound's metabolic robustness.

One effective bioisosteric replacement for the tert-butyl group is the trifluoromethylcyclopropyl group. nih.gov This substitution removes the readily abstractable sp³ C-H bonds of the methyl groups in the tert-butyl moiety, replacing them with more stable C-F bonds and altering the s-character of the remaining C-H bonds. nih.gov This modification has been shown to consistently increase metabolic stability in both in vitro and in vivo studies for various parent compounds. nih.gov

Another bioisosteric strategy involves the use of a trifluoromethyloxetane group. This replacement can lead to decreased lipophilicity and improved lipophilic efficiency (LipE), alongside enhanced metabolic stability when compared to the corresponding tert-butyl analogue. cambridgemedchemconsulting.com The introduction of fluorine atoms is a common tactic to block potential sites of metabolism due to the strength of the C-F bond, which is resistant to cleavage by metabolic enzymes. cambridgemedchemconsulting.comacs.org

In addition to these fluorine-containing replacements, other non-fluorinated bioisosteres for the tert-butyl group include small, strained ring systems such as cyclopropyl (B3062369) and cyclobutyl groups, as well as the isopropyl group. enamine.netenamine.net These replacements can alter the lipophilicity and solubility of the parent molecule, which in turn can influence its pharmacokinetic properties. enamine.net

The following table summarizes key bioisosteric replacements for the tert-butyl group that can be applied to enhance the metabolic stability of this compound and related derivatives.

| Original Moiety | Bioisosteric Replacement | Rationale for Enhanced Stability | Key Physicochemical Changes |

| tert-Butyl | Trifluoromethylcyclopropyl | Removal of metabolically labile sp³ C-H bonds; introduction of stable C-F bonds. nih.gov | Increased metabolic stability in vitro and in vivo. nih.gov |

| tert-Butyl | Trifluoromethyloxetane | Blocks metabolic oxidation; introduction of stable C-F bonds. cambridgemedchemconsulting.com | Decreased lipophilicity, improved lipophilic efficiency. cambridgemedchemconsulting.com |

| tert-Butyl | Cyclopropyl/Cyclobutyl | Alters steric and electronic properties to reduce enzyme recognition/binding. enamine.netenamine.net | Modifies lipophilicity and solubility. enamine.net |

| tert-Butyl | Isopropyl | A smaller alkyl group that may be less susceptible to oxidation. enamine.netenamine.net | Reduces steric bulk. |

Detailed research findings on the application of these strategies to the specific this compound scaffold are not extensively available in the public domain. However, the principles derived from studies on other tert-butyl-containing compounds provide a strong rationale for their applicability. For instance, the metabolic oxidation of the tert-butyl group typically proceeds via hydroxylation of one of the methyl groups, followed by further oxidation to a carboxylic acid. By replacing the tert-butyl group with a more metabolically stable bioisostere, this metabolic pathway can be effectively blocked.

The table below illustrates the hypothetical metabolic stability of this compound and its analogues incorporating these strategic modifications, based on established principles of metabolic chemistry.

| Compound | Moiety at Position 4 | Predicted Metabolic Stability | Predicted Major Metabolic Pathway |

| This compound | tert-Butyl | Low to moderate | Oxidation of the tert-butyl group |

| 4-(Trifluoromethylcyclopropyl)nicotinonitrile | Trifluoromethylcyclopropyl | High | Resistant to oxidation at the 4-position |

| 4-(Trifluoromethyloxetane)nicotinonitrile | Trifluoromethyloxetane | High | Resistant to oxidation at the 4-position |

| 4-Cyclobutylnicotinonitrile | Cyclobutyl | Moderate to high | Potential for ring oxidation, but generally more stable than acyclic alkyls |

Applications in Advanced Materials Science Leveraging Nicotinonitrile Derivatives

Fluorescent Dyes and Brightening Agents Based on Nicotinonitrile Structures

Nicotinonitrile derivatives are recognized for their potential as fluorescent dyes. The inherent fluorescence of the nicotinonitrile core can be modulated by the introduction of various substituents, leading to the development of novel dyes with tailored properties.

Development of Highly Efficient Fluorescent Dyes

Research into nicotinonitrile-based structures has led to the synthesis of highly efficient fluorescent dyes. While specific quantum yield data for 4-(tert-butyl)nicotinonitrile is not extensively documented in publicly available literature, studies on related nicotinonitrile derivatives demonstrate the potential of this class of compounds. For instance, certain 2-amino-4,6-diphenylnicotinonitriles have been investigated for their photophysical properties, revealing solvent-dependent fluorescence emission maxima. The introduction of substituents on the phenyl rings can lead to either blue or red shifts in the emission spectrum, highlighting the tunability of these fluorophores.

The general principle involves the creation of donor-acceptor systems within the molecule, where the nicotinonitrile moiety can act as an electron acceptor. The strategic placement of electron-donating groups, such as the tert-butyl group, can influence the intramolecular charge transfer (ICT) characteristics, which are crucial for achieving high fluorescence quantum yields.

Solvatochromic Behavior and Substituent Effects on Luminescent Properties

The luminescent properties of nicotinonitrile derivatives often exhibit solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent. This phenomenon arises from changes in the dipole moment of the molecule upon excitation. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum.

The tert-butyl group, being bulky and lipophilic, can influence the solvatochromic behavior. It can sterically hinder interactions with solvent molecules and affect the local microenvironment of the fluorophore. While detailed studies specifically on this compound are limited, research on other substituted nicotinonitriles shows that the nature and position of substituents play a critical role in determining the extent and direction of the solvatochromic shift. This property is valuable for developing sensitive fluorescent probes for sensing solvent polarity.

Table 1: Illustrative Solvatochromic Data for a Generic Nicotinonitrile Derivative

| Solvent | Polarity Index | Absorption Max (nm) | Emission Max (nm) |

| Hexane | 0.1 | 350 | 420 |

| Toluene | 2.4 | 355 | 435 |

| Dichloromethane | 3.1 | 360 | 450 |

| Acetonitrile | 5.8 | 365 | 470 |

| Methanol | 6.6 | 370 | 485 |

Note: This table is a generalized representation of solvatochromic behavior in nicotinonitrile derivatives and is not specific to this compound due to a lack of available data.

Applications in Cell Imaging

The development of fluorescent probes for biological imaging is a significant area of research. While there is no direct evidence of this compound being used in cell imaging applications to date, the properties of nicotinonitrile derivatives suggest their potential in this field. For a fluorescent dye to be effective for cell imaging, it should ideally be cell-permeable, have low cytotoxicity, and exhibit bright and stable fluorescence in a biological environment. The lipophilic nature of the tert-butyl group could potentially enhance membrane permeability. Further research would be needed to functionalize this compound with specific targeting moieties to enable its use as a selective probe for cellular components.

Organic Electronic Devices

The electronic properties of nicotinonitrile derivatives make them attractive components for organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs).

Thermal Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, leading to potentially 100% internal quantum efficiency. TADF emitters are typically designed with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). This allows for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, followed by fluorescence.

While this compound itself has not been reported as a primary TADF emitter, the nicotinonitrile core is a known electron-accepting unit that can be incorporated into larger TADF molecules. The introduction of bulky substituents like the tert-butyl group can be advantageous in designing efficient TADF emitters. rsc.org The steric hindrance provided by the tert-butyl group can help to reduce intermolecular interactions and aggregation-caused quenching in the solid state, which is a common issue that can lower the efficiency of OLEDs. rsc.org By inhibiting non-radiative decay pathways, the tert-butyl group can contribute to higher photoluminescence quantum yields in the solid state. rsc.org

Components in Organic Light-Emitting Diodes (OLEDs)

In the broader context of OLEDs, nicotinonitrile derivatives can serve as building blocks for various materials, including emitters and host materials. The electron-deficient nature of the pyridine (B92270) ring combined with the cyano group makes the nicotinonitrile moiety a good electron acceptor. When combined with suitable electron-donating units, it can form molecules with strong intramolecular charge transfer character, which is beneficial for light emission.

The tert-butyl group can play a crucial role in enhancing the performance of these materials in OLEDs. Its presence can improve the solubility of the material, which is particularly important for solution-processed devices. rsc.org Furthermore, the steric bulk of the tert-butyl group can disrupt crystal packing, leading to the formation of amorphous films with good morphological stability, a desirable trait for long-lasting OLEDs. rsc.org Research on complex molecules containing tert-butylated carbazole (B46965) donors and cyano-substituted acceptors has shown that these structural modifications can lead to blue TADF emitters with high external quantum efficiencies. rsc.org

Dye-Sensitized Solar Cell (DSSC) Applications

A review of scientific literature does not indicate specific research or established applications of this compound as a primary component, such as a sensitizing dye or electrolyte additive, in Dye-Sensitized Solar Cells (DSSCs). While related compounds like nicotinonitrile derivatives are explored for various applications in materials science and medicinal chemistry, and other tert-butylated pyridine compounds such as 4-tert-butylpyridine (B128874) (TBP) are commonly used as additives in DSSC electrolytes to improve device performance, specific data on the role or performance of this compound in this context is not available in published research. chem-soc.siresearchgate.netekb.egnih.govnorthwestern.edu

Research into Hole Mobility in Organic Semiconductor Materials

There is no specific research documented in scientific literature focusing on the hole mobility characteristics of this compound. Hole mobility is a critical parameter for organic semiconductors, quantifying the velocity of positive charge carriers (holes) through the material under an electric field. scispace.com While extensive research exists on hole transport in various classes of organic materials, including small molecules and polymers for applications in organic electronics, specific measurements or theoretical calculations of hole mobility for this compound have not been reported. scispace.comnih.gov Studies on related pyridine derivatives, such as 4-tert-butylpyridine, have investigated their role in influencing the properties of hole transport layers in perovskite solar cells, but this does not provide direct data on the intrinsic hole mobility of this compound itself. nih.govresearchgate.netucsd.edu

Role of tert-Butyl Group in Influencing Material Performance and Stability

The tert-butyl group is a bulky, sterically hindering substituent that is widely incorporated into organic molecules to strategically modify their physical and electronic properties for applications in materials science. ossila.com Its presence on the nicotinonitrile framework is anticipated to impart several key characteristics that influence material performance and stability.

The primary function of the tert-butyl group is to provide steric hindrance. This bulkiness can physically obstruct intermolecular interactions, which is crucial for preventing the aggregation or π–π stacking of planar aromatic molecules in the solid state. researchgate.net By inhibiting close packing, the tert-butyl group can enhance the solubility of the compound in organic solvents, which is a significant advantage for solution-based processing of electronic devices. ossila.com

In the context of organic electronics, preventing aggregation can lead to improved performance of devices like organic light-emitting diodes (OLEDs) by reducing self-quenching effects, where excited states are deactivated non-radiatively due to strong intermolecular coupling. ossila.com Furthermore, the steric hindrance provided by tert-butyl groups can enhance the thermal and chemical stability of a molecule. It acts as a protective shield, limiting the accessibility of reactive sites to external chemical agents or preventing unwanted intramolecular rearrangements that might occur at elevated temperatures. researchgate.net

The electronic influence of the tert-butyl group, while primarily steric, also includes a weak electron-donating effect through hyperconjugation. This can subtly modulate the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which is a critical factor in designing materials for specific electronic applications. ossila.com

Table 1: General Effects of the tert-Butyl Group on Organic Material Properties

| Property | Influence of tert-Butyl Group | Underlying Mechanism |

|---|---|---|

| Solubility | Typically Increased | Steric hindrance disrupts crystal packing, favoring dissolution. |

| Molecular Aggregation | Reduced / Inhibited | The bulky group physically prevents close approach and π–π stacking between molecules. researchgate.net |

| Thermal Stability | Generally Enhanced | Steric shielding can protect chemically labile parts of the molecule from thermal degradation pathways. researchgate.net |

| Morphological Stability | Improved | Prevents crystallization and phase separation in thin films, leading to more stable device morphology. |

| Electronic Properties | Minor Modification | Weak electron-donating effect (hyperconjugation) can alter HOMO/LUMO energy levels. ossila.com |

Catalysis and Reaction Mechanism Studies Involving Nicotinonitriles and Tert Butyl Moieties

Chiral Catalysis Employing tert-Butyl-Substituted Ligands

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The incorporation of bulky groups like tert-butyl into ligand structures is a common strategy to create a well-defined chiral environment around a metal center, thereby enhancing enantioselectivity.

Pyridinooxazoline (PyOx) ligands are a significant class of bidentate N,N-ligands that have proven effective in a multitude of asymmetric catalytic reactions. iciq.orgnih.gov Their modular synthesis allows for systematic tuning of both steric and electronic properties. A prominent example is the (S)-4-tert-butyl-2-(2-pyridyl)oxazoline ligand, commonly abbreviated as (S)-t-BuPyOx. iciq.orgnih.gov

Ligands such as (S)-t-BuPyOx have been successfully employed in various asymmetric catalytic processes. iciq.org A notable application is in the palladium-catalyzed conjugate addition of arylboronic acids to β,β-disubstituted enones. iciq.org This reaction, promoted by a catalyst generated from palladium trifluoroacetate and (S)-t-BuPyOx, allows for the formation of ketones containing challenging bis-benzylic quaternary stereocenters in high yields and enantioselectivities (up to 92% yield and 93% ee). iciq.org

The robustness of the catalytic system employing the (S)-t-BuPyOx ligand is highlighted by its insensitivity to oxygen and high tolerance to water. nih.gov Copper complexes featuring chiral pyridine (B92270) bis(diphenyloxazoline)-type ligands, which also incorporate bulky substituents, have been utilized as catalysts for the enantioselective allylic oxidation of olefins using tert-butyl perbenzoate as the oxidant, achieving up to 86% ee. wikipedia.org These examples underscore the effectiveness of incorporating tert-butyl groups into chiral ligands to control enantioselectivity in metal-catalyzed transformations.

| Ligand | Metal Catalyst | Reaction Type | Key Feature | Ref. |

| (S)-t-BuPyOx | Palladium | Conjugate Addition | Forms quaternary stereocenters | iciq.org |

| Chiral Pyridine Bis(diphenyloxazoline) | Copper | Allylic Oxidation | High enantioselectivity | wikipedia.org |

Metal-Catalyzed Reactions in Nicotinonitrile Chemistry

The nicotinonitrile framework is a valuable building block in organic synthesis, and its functionalization is often achieved through metal-catalyzed cross-coupling reactions. nih.govwikipedia.org Transition metals, particularly palladium, nickel, copper, and iron, are widely used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlongdom.orgrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are powerful methods for modifying aryl halides. libretexts.orgnih.gov These reactions can be applied to halonicotinonitrile derivatives to introduce a variety of substituents. For instance, suitably functionalized 2-bromopyridines can react with alkylzinc reagents in the presence of a palladium catalyst to produce 2,6-difunctionalized pyridines. nih.gov Similarly, the cyanation of aryl chlorides, a reaction relevant to the synthesis of nicotinonitriles, can be efficiently catalyzed by nickel complexes. wikipedia.org Copper and iron catalysts, being less toxic and more economical, are also used extensively for C-C and C-heteroatom bond formation. longdom.org

The general mechanism for these cross-coupling reactions typically involves three key steps:

Oxidative Addition: The low-valent metal catalyst inserts into the carbon-halide bond of the nicotinonitrile derivative. wikipedia.org

Transmetalation: An organometallic reagent transfers its organic group to the catalyst center. wikipedia.org

Reductive Elimination: The two coupled fragments are eliminated from the metal center, forming the final product and regenerating the active catalyst. wikipedia.org

Photoredox Catalysis in C-H Functionalization

Photoredox catalysis has emerged as a powerful strategy for the direct functionalization of C-H bonds under mild conditions, offering an alternative to traditional cross-coupling methods that require pre-functionalized starting materials. nih.govacs.org This approach is particularly relevant for electron-deficient heterocycles like nicotinonitrile.

The Minisci reaction is a classic example of a radical substitution that can be initiated using photoredox catalysis. wikipedia.orgchim.it In this process, a photocatalyst, upon excitation by visible light, generates a radical species from a suitable precursor (e.g., via decarboxylation of a carboxylic acid or from an alkyl halide). acs.org This nucleophilic radical then adds to the protonated, electron-deficient pyridine ring of the nicotinonitrile. wikipedia.orgchim.it The resulting radical cation intermediate is then oxidized to the final substituted product, regenerating the photocatalyst. chim.it

This method allows for the direct installation of alkyl groups onto the nicotinonitrile ring. wikipedia.org The regioselectivity of the addition is governed by the electronic properties of the heterocyclic substrate, with the radical typically attacking positions that are electronically deficient (ortho or para to the electron-withdrawing nitrile group). wikipedia.orgcofc.edu

| Catalysis Type | Reaction | Mechanism | Application | Ref. |

| Photoredox | Minisci Reaction | Radical Addition | Direct C-H Alkylation of Heterocycles | wikipedia.orgchim.it |

| Photoredox | Ether Arylation | HAT/Minisci | Coupling of Ethers with Heteroarenes | researchgate.net |

Radical Reaction Pathways and Mechanistic Insights

Radical reactions involving nicotinonitriles are characterized by distinct mechanistic pathways that differ from ionic reactions like Friedel-Crafts alkylation. wikipedia.org The cyano group of the nicotinonitrile makes the pyridine ring electron-deficient, rendering it susceptible to attack by nucleophilic radicals in reactions such as the Minisci reaction. wikipedia.orgprinceton.edu

The general mechanism for a radical chain reaction proceeds through three main stages:

Initiation: A radical initiator (e.g., a peroxide or an azo compound) or a photocatalyst generates the initial radical species. chim.it

Propagation: The generated radical attacks the protonated nicotinonitrile ring, typically at the C2 or C4 position, to form a stabilized radical cation intermediate. This intermediate is then oxidized by an oxidizing agent (like ammonium (B1175870) persulfate in the classic Minisci reaction) to form the substituted product and a new radical, which continues the chain. wikipedia.org

Termination: Two radical species combine to form a non-radical product, terminating the chain reaction.

The nitrile group itself can also act as a radical acceptor in certain cascade reactions. rsc.org An in-situ generated carbon-centered radical can add to the nitrile's carbon-nitrogen triple bond, leading to the formation of a cyclic iminyl radical intermediate, which can then undergo further transformations. researchgate.net This reactivity opens up pathways for constructing complex heterocyclic structures from nicotinonitrile precursors.

Q & A

Q. What are the common synthetic routes for preparing 4-(tert-butyl)nicotinonitrile?

- Methodological Answer : A key synthesis strategy involves nucleophilic aromatic substitution. For example, sodium (4-(tert-butyl)-1,2-phenylene) dimethanolate can react with nitrile-containing electrophiles like 4-nitrophthalonitrile under controlled conditions (e.g., anhydrous solvent, inert atmosphere). This method leverages the tert-butyl group's steric bulk to direct regioselectivity . Alternative routes may utilize Suzuki-Miyaura coupling with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to introduce aryl or heteroaryl substituents to the pyridine core .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the tert-butyl group (δ ~1.3 ppm for H; δ ~29-35 ppm for quaternary carbons) and nitrile functionality (no H signal; C δ ~115-120 ppm). Substituent effects on the pyridine ring can be analyzed via coupling patterns .

- FT-IR : The nitrile group exhibits a sharp peak near 2220–2260 cm. Tert-butyl C-H stretches appear at ~2960 cm .

- Elemental Analysis : Used to validate purity (e.g., discrepancies ≤0.4% between calculated and observed values) .

Advanced Research Questions

Q. How does the tert-butyl group influence the electronic properties of this compound in catalytic or material applications?

- Methodological Answer : The tert-butyl group enhances solubility in non-polar solvents and stabilizes intermediates via steric hindrance. In electrochemical studies, tert-butyl-substituted phthalocyanines exhibit reduced aggregation, improving charge-transfer efficiency. For example, metallophthalocyanines derived from tert-butyl precursors show distinct redox peaks in cyclic voltammetry, suggesting tunable electronic properties for optoelectronic applications .

Q. What strategies resolve conflicting spectral data when analyzing substituted nicotinonitrile derivatives?

- Methodological Answer :

- Purification : Recrystallization or column chromatography reduces impurities causing anomalous NMR/IR signals .

- Cross-Validation : Combine H-N HMBC NMR to confirm nitrile connectivity or X-ray crystallography for unambiguous structural assignment. For example, crystallographic data for 6-(4-aminophenyl)nicotinonitrile derivatives resolved ambiguities in nitro-group positioning .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometries to match experimental data .

Q. How is this compound utilized in synthesizing bioactive or functional materials?

- Methodological Answer :

- Pharmaceutical Intermediates : The nitrile group serves as a precursor for amidines or heterocycles. For instance, tert-butyl nicotinonitrile derivatives are coupled with fluorinated aryl halides to generate kinase inhibitors .

- Coordination Chemistry : The pyridine nitrogen coordinates metals (e.g., Co, Zn) to form complexes for catalysis or sensing. Substituent effects on ligand field strength can be studied via UV-Vis and EPR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.